rac Cinacalcet HCl

Description

Contextualization of Racemic Cinacalcet (B1662232) HCl within Calcimimetic Research

Cinacalcet possesses a single chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Cinacalcet and (S)-Cinacalcet. The commercially available and therapeutically active form is the hydrochloride salt of the R-enantiomer, (R)-Cinacalcet HCl. ub.edu However, the study of the racemic mixture, rac Cinacalcet HCl , which contains equal amounts of both the (R) and (S) enantiomers, has been instrumental in the foundational research and development of this drug class.

The initial synthesis of Cinacalcet often results in a racemic mixture. google.com The process of separating these enantiomers, known as chiral resolution, is a critical step in producing the final, active pharmaceutical ingredient. ub.eduthieme-connect.com Research into this compound has been vital for developing and optimizing these separation techniques, which include methods like classical resolution using enantiomerically pure acids and various chromatographic techniques. google.comnih.gov

The pharmacological activity of the two enantiomers differs significantly. The (R)-enantiomer is substantially more potent in its ability to activate the CaSR compared to the (S)-enantiomer. mdpi.com One study indicated that the pharmacological effect of (R)-cinacalcet is 1000 times greater than that of (S)-cinacalcet. researchgate.net This stark difference in activity underscores the importance of stereochemistry in drug design and highlights why the R-enantiomer was selected for therapeutic use.

The study of the racemic mixture and the individual enantiomers has provided valuable insights into the structure-activity relationship of calcimimetics. By comparing the biological activity of (R)-Cinacalcet, (S)-Cinacalcet, and the racemic mixture, researchers have been able to better understand the specific molecular interactions between the drug and the CaSR.

Significance of Academic Research on Racemic Cinacalcet HCl

Academic research on this compound has been multifaceted and has contributed significantly to the broader field of medicinal chemistry and pharmacology. Key areas of investigation include:

Development of Synthetic Routes: Numerous academic and industrial research groups have explored various synthetic pathways to produce Cinacalcet. thieme-connect.com Many of these routes initially yield the racemic product. These studies focus on improving yield, reducing costs, and employing more environmentally friendly reagents. Common strategies involve the coupling of (R)-(+)-1-(1-naphthyl)ethylamine with a suitable partner molecule through methods like amide formation followed by reduction, or nucleophilic substitution. thieme-connect.com

Chiral Separation and Analysis: A significant body of research has been dedicated to developing efficient methods for separating the (R) and (S) enantiomers from the racemic mixture. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases and capillary electrophoresis have been extensively studied and optimized. nih.govscholarsresearchlibrary.comresearchgate.net These methods are crucial for ensuring the enantiomeric purity of the final drug product, a critical quality attribute. For instance, methods have been developed to detect as little as 0.1% of the S-enantiomer in the final R-cinacalcet product. mdpi.com

Pharmacokinetic and Pharmacodynamic Studies: While the (R)-enantiomer is the active drug, studies involving the racemic mixture have been important for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Research in animal models, such as rats, has utilized the racemic mixture to study the pharmacokinetic profiles of both enantiomers simultaneously. researchgate.net

The table below summarizes some of the key research findings related to the synthesis and analysis of Cinacalcet, often originating from studies involving the racemic form.

| Research Focus | Key Findings |

| Synthesis | Multiple strategies exist, commonly using (R)-(+)-1-(1-naphthyl)ethylamine as a chiral starting material. ub.eduthieme-connect.com Key reaction types include amide formation followed by reduction and nucleophilic substitution. thieme-connect.com |

| Chiral Separation | High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralcel-OJH, Chiralpak AY) has proven effective for resolving the enantiomers. nih.govscholarsresearchlibrary.com Capillary electrophoresis with cyclodextrin-based chiral selectors is another powerful analytical technique. mdpi.com |

| Enantiomeric Purity | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. mdpi.comresearchgate.net Analytical methods are capable of detecting minute quantities of the (S)-enantiomer impurity. mdpi.com |

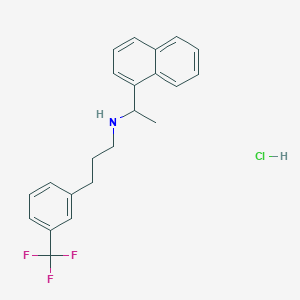

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANQWUQOEJZMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Stereochemical Control of Cinacalcet Hcl

Retrosynthetic Analysis and Key Precursors for Cinacalcet (B1662232) HCl Synthesis

A common retrosynthetic analysis of Cinacalcet HCl identifies two key precursors: (R)-(+)-1-(1-naphthyl)ethylamine and a three-carbon side chain attached to a 3-(trifluoromethyl)phenyl group. thieme-connect.comub.edu The main synthetic challenge lies in the coupling of these two fragments. ub.edu

Several strategies have been developed to achieve this coupling, primarily revolving around three main approaches:

Amide formation followed by reduction: This involves the reaction of (R)-(+)-1-(1-naphthyl)ethylamine with a carboxylic acid derivative of the side chain to form an amide, which is then reduced to the final amine product. ub.edu

Reductive amination: This strategy involves the reaction of an aldehyde or ketone with an amine to form an imine, which is subsequently reduced. ub.edu For Cinacalcet synthesis, this can involve reacting (R)-(+)-1-(1-naphthyl)ethylamine with 3-[3-(trifluoromethyl)phenyl]propanal. lookchem.comgoogle.com

Nucleophilic substitution: This approach utilizes a suitably substituted partner with a leaving group that reacts with the amine. ub.edu

The key precursors for these syntheses include:

(R)-(+)-1-(1-naphthyl)ethylamine: This chiral amine is the source of the final product's stereochemistry and is often obtained through the resolution of its racemic mixture. thieme-connect.com

3-[3-(Trifluoromethyl)phenyl]propanal: This aldehyde is a crucial intermediate for the reductive amination pathway. mdpi.comwipo.int

3-[3-(Trifluoromethyl)phenyl]propionic acid: This carboxylic acid is used in the amide formation-reduction strategy. google.com

1-Bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal: These are starting materials for the synthesis of the 3-[3-(trifluoromethyl)phenyl]propanal intermediate via a Mizoroki–Heck cross-coupling reaction. mdpi.comresearchgate.net

Asymmetric Synthesis Approaches for Enantiopure Cinacalcet Intermediates

To obtain the enantiomerically pure (R)-Cinacalcet, asymmetric synthesis strategies are employed to create the chiral center with the desired configuration.

Utilization of Chiral Auxiliaries (e.g., (R)-tert-Butanesulfinamide)

A notable asymmetric synthesis of Cinacalcet HCl utilizes (R)-tert-butanesulfinamide as a chiral auxiliary. thieme-connect.combeilstein-journals.orgnih.govbeilstein-journals.org This approach begins with a prochiral starting material, 1-acetylnaphthalene, instead of the pre-resolved (R)-(+)-1-(1-naphthyl)ethylamine. thieme-connect.com

The key steps in this synthesis are:

Condensation: (R)-tert-Butanesulfinamide is condensed with 1-acetylnaphthalene to form a diastereomeric mixture of sulfinimines. beilstein-journals.orgbeilstein-journals.org

Diastereoselective Reduction: The resulting imine is then reduced to create the chiral amine center.

Purification: The desired diastereomer, 2-methylpropane-2-sulfinic acid 1-(1-naphthyl)ethylamide, is isolated in high enantiomeric excess through recrystallization. thieme-connect.combeilstein-journals.orgbeilstein-journals.org

N-Alkylation: The purified intermediate undergoes regioselective N-alkylation. thieme-connect.combeilstein-journals.orgnih.govbeilstein-journals.org

Hydrolysis: The final step involves the removal of the sulfinyl group under acidic conditions to yield enantiopure Cinacalcet HCl. thieme-connect.combeilstein-journals.org

This method offers a novel route to the asymmetric synthesis of Cinacalcet, providing good yields and high stereoselectivity. beilstein-journals.org

Regioselective N-Alkylation Methodologies in Cinacalcet Synthesis

Regioselective N-alkylation is a critical step in several synthetic routes to Cinacalcet, particularly when using chiral auxiliaries like (R)-tert-butanesulfinamide. thieme-connect.combeilstein-journals.orgnih.govbeilstein-journals.org The challenge in this step is to ensure that the alkyl group attaches to the nitrogen atom of the intermediate rather than the sulfur atom. beilstein-journals.org

In the synthesis utilizing (R)-tert-butanesulfinamide, the N-alkylation of the enantiopure 2-methylpropane-2-sulfinic acid 1-(1-naphthyl)ethylamide is typically achieved by reacting it with an alkyl halide, such as 1-(3-bromopropyl)-3-(trifluoromethyl)benzene (B176860) or 1-(3-iodopropyl)-3-(trifluoromethyl)benzene. thieme-connect.combeilstein-journals.org The reaction conditions are optimized to favor N-alkylation. For instance, using lithium hexamethyldisilazide (LiHMDS) as a base in a solvent like N,N-dimethylformamide (DMF) has been shown to be effective. thieme-connect.combeilstein-journals.org

Table 1: Conditions for Regioselective N-alkylation beilstein-journals.orgbeilstein-journals.orgresearchgate.net

| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.0) | DMF | -20 to RT | 40 |

| 2 | 1-(3-iodopropyl)-3-(trifluoromethyl)benzene | LiHMDS (2.0) | DMF | -20 to RT | 44 |

| 3 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | n-BuLi | THF | -78 to RT | No Reaction |

| 4 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | LDA | THF | -78 to RT | No Reaction |

| 5 | 1-(3-bromopropyl)-3-(trifluoromethyl)benzene | Cs2CO3, PdCl2/dppf | DMF | RT to 80 | No Reaction |

This table is based on data from a study on the asymmetric synthesis of Cinacalcet hydrochloride, illustrating the screening of different conditions for the N-alkylation step. RT = Room Temperature.

Racemic Synthesis Pathways and Process Optimization for Cinacalcet HCl

Racemic synthesis of Cinacalcet HCl is also a viable approach, often followed by a resolution step to isolate the desired (R)-enantiomer. ub.edu These pathways typically involve the formation of the racemic amine and subsequent separation.

Condensation and Reductive Amination Reactions

A common racemic synthesis involves the condensation of 3-[3-(trifluoromethyl)phenyl]propionaldehyde with (R)-(+)-1-(1-naphthyl)ethylamine, followed by a reductive amination step. google.com The initial reaction forms a Schiff base (imine), which is then reduced to the secondary amine, Cinacalcet. thieme-connect.comthieme-connect.de

Impact of Process Parameters on Reaction Kinetics (e.g., Agitation Speed)

Studies have shown that an increase in agitation speed can lead to a substantial increase in the formation of impurities, resulting in a lower yield of the desired product. thieme-connect.comthieme-connect.deresearchgate.netresearchgate.net This is attributed to the impact of agitation on the reaction kinetics of the Schiff's base. thieme-connect.comthieme-connect.de

Table 2: Influence of Agitation Speed on Reaction Kinetics thieme-connect.deresearchgate.net

| Entry | Scale | Agitation Speed (RPM) | Tip Speed (m/s) | Yield (%) | Impurity Level (%) |

| 1 | Lab | 200 | 1.046 | ~70 | Low |

| 2 | Lab | 500 | 2.615 | - | ~8-11 |

| 3 | Lab | 950 | 4.968 | - | ~8-11 |

| 4 | Pilot Plant | 40 | 1.046 | ~70 | Low |

| 5 | Pilot Plant | 70 | 1.83 | ~40 | High |

This table illustrates the correlation between agitation speed, tip speed, yield, and impurity formation in laboratory and pilot plant scale batches. The data highlights that maintaining a consistent tip speed is crucial for successful scale-up.

Control and Characterization of Process-Related Impurities in Cinacalcet HCl Synthesis

The control and characterization of process-related impurities in the synthesis of Cinacalcet HCl are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the International Council for Harmonisation (ICH) have stringent guidelines regarding the limits of impurities in drug substances. researchgate.net Consequently, a thorough understanding of the impurity profile, including their formation pathways and analytical characterization, is essential.

Several analytical techniques are employed to identify and quantify impurities in Cinacalcet HCl. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. pharmainfo.inhakon-art.com Other techniques such as Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis have also been developed for the comprehensive analysis of Cinacalcet and its impurities. pharmainfo.innih.govacs.org

A variety of process-related impurities can arise during the synthesis of Cinacalcet HCl. These can originate from starting materials, intermediates, by-products, and degradation products. veeprho.com The specific impurities encountered often depend on the synthetic route employed.

One common synthetic pathway involves the reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with (R)-1-(1-naphthyl)ethylamine. During this process, several impurities can be formed. For instance, if the starting materials are not completely consumed, they can remain as impurities in the final product. nih.gov

Another synthetic approach is the Forster-Decker reaction, which involves the condensation of (1R)-(+)-1-naphthylethylamine with an aldehyde, followed by reaction with 1-(3-halopropyl)-3-(trifluoromethyl)benzene. acs.org This one-pot synthesis can also lead to the formation of several impurities that require careful control and removal. acs.org

Detailed below are some of the key process-related impurities identified during the synthesis of Cinacalcet HCl, along with their characterization data.

Identified Process-Related Impurities

A number of impurities have been identified and characterized in the synthesis of rac Cinacalcet HCl. These impurities can be categorized based on their origin, such as starting materials, intermediates, by-products of side reactions, and degradation products.

Starting Material and Intermediate-Related Impurities:

(+)-R-1-(1-Naphthyl)ethylamine (RNEA): This is a key starting material in many synthetic routes for Cinacalcet. nih.gov Its presence in the final product indicates an incomplete reaction.

Regioisomer: This impurity has the same molecular weight as Cinacalcet but differs in the position of the naphthyl group. It is identified as N-[(1R)-1-(Naphthalen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride. nih.govresearchgate.net

Diastereomeric Isomers: These isomers have the same molecular formula and connectivity as Cinacalcet but differ in the spatial arrangement of atoms. Two such isomers, Diastereomer isomer-1 and Diastereomer isomer-2, have been identified. nih.govresearchgate.net

By-product and Degradation-Related Impurities:

Dehydro Cinacalcet: This impurity, also known as (E)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine, is a process impurity that can be formed during the synthesis. bhu.ac.in

Over-alkylation and other side-reaction products: In some synthetic routes, impurities arising from over-alkylation or other side reactions have been observed. acs.orgthieme-connect.de

The following table provides a summary of some of the known process-related impurities of Cinacalcet HCl.

| Impurity Name | IUPAC Name | Type |

| (+)-R-1-(1-Naphthyl)ethylamine (RNEA) | (+)-(1R)-1-(naphthalen-1-yl)ethan-1-amine | Starting Material |

| Regioisomer | N-[(1R)-1-(Naphthalen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride | Isomeric Impurity |

| Diastereomer isomer-1 | (2S)-N-[(1R)-1-(naphthalen-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine | Isomeric Impurity |

| Diastereomer isomer-2 | Not specified | Isomeric Impurity |

| Dehydro Cinacalcet | (E)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine | Process Impurity |

Table 1: Process-Related Impurities of Cinacalcet HCl nih.govresearchgate.netbhu.ac.in

Analytical Characterization

The characterization of these impurities is crucial for their control. Techniques like HPLC and UPLC are used for their separation and quantification. hakon-art.comnih.gov The relative response factors (RRFs) for these impurities are determined to ensure accurate quantification. For instance, the RRFs for RNEA, regioisomer, diastereomer isomer-1, and diastereomer isomer-2 have been reported as 1.79, 0.99, 0.89, and 0.88, respectively. nih.govresearchgate.net

LC-MS is another powerful tool used for the identification of unknown impurities by providing molecular weight information. acs.org Once identified, the proposed structures of these impurities are often confirmed by synthesizing them and comparing their retention times and spectral data with the impurities found in the crude product. researchgate.netacs.org

Forced degradation studies are also performed to understand the degradation pathways of Cinacalcet HCl under various stress conditions like acid, base, oxidation, heat, and light. nih.gov These studies help in identifying potential degradation products that might form during the shelf life of the drug product. For example, Cinacalcet hydrochloride has been found to degrade significantly under peroxide stress conditions. nih.govresearchgate.net

By understanding the formation and characteristics of these impurities, robust control strategies can be implemented. These strategies may include optimizing reaction conditions, purifying intermediates, and employing appropriate crystallization techniques to ensure that the final Cinacalcet HCl API meets the required purity standards. acs.orggoogle.com

Chiral Resolution Methodologies for Racemic Cinacalcet Hcl

Principles of Enantiomeric Separation and Racemate Resolution

A racemic mixture consists of equal amounts (a 50:50 mixture) of two enantiomers. libretexts.orgjackwestin.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other and possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. libretexts.orgspcmc.ac.inlibretexts.org This identity in physical properties makes their direct separation exceedingly difficult. libretexts.orglibretexts.org

The fundamental strategy for resolving a racemate is to convert the pair of enantiomers into a mixture of diastereomers. libretexts.orgjackwestin.comspcmc.ac.in This is typically achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. libretexts.orglibretexts.org Unlike enantiomers, diastereomers have different physical properties, including solubility, melting point, and chromatographic retention times. libretexts.orgspcmc.ac.in This difference allows for their separation using conventional physical methods such as fractional crystallization or chromatography. spcmc.ac.inslideshare.net Once the diastereomers are separated, the original enantiomers can be recovered by removing the chiral resolving agent through a chemical reaction. jackwestin.com

Chromatographic Resolution Techniques for Cinacalcet (B1662232) Enantiomers

Chromatography is a powerful and widely used technique for the separation of enantiomers, including those of cinacalcet. jackwestin.commdpi.com Chiral chromatography can be performed in two main ways: directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that are then separated on a standard achiral column. psu.edu

Direct enantiomeric separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a preferred modern method. psu.edursc.org The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. psu.edu

For cinacalcet, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have proven highly effective. nih.govoup.com Studies have demonstrated successful resolution using columns such as Chiralpak® AY and Chiralpak® IA. nih.govresearchgate.netresearchgate.net For instance, a rapid HPLC method achieved excellent enantioseparation with a resolution value greater than 6 on a Chiralpak AY column, which features amylose 5-chloro-2-methylphenylcarbamate as the chiral selector. nih.govoup.com Another method utilized a Chiralpak-IA column for the successful separation of (S)-cinacalcet from (R)-cinacalcet. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like ethanol (B145695) with an acidic or basic additive, is crucial for optimizing the separation. researchgate.netresearchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Detection | Resolution (Rs) | Reference |

| Chiralpak AY (amylose 5-chloro-2-methylphenylcarbamate) | 10 mM triethylamine (B128534) (pH 8.0)–acetonitrile (B52724) (40:60) | UV | > 6 | nih.govoup.com |

| Chiralpak-IA | n-hexane, ethanol, and trifluoroacetic acid (95:5:0.1) | UV at 223nm | > 3 | researchgate.net |

| Vancomycin and cellulose tri(3,5-dimethylphenylcarbamate) CSPs | Normal phase with triethylamine additives | Not Specified | Achieved enantioseparation | researchgate.net |

The indirect approach to chiral resolution involves the pre-column derivatization of the racemic analyte with an enantiomerically pure chiral derivatizing reagent (CDR). asianpubs.org This reaction converts the enantiomeric pair into a pair of diastereomers. referencecitationanalysis.com These diastereomers can then be separated on a conventional, achiral stationary phase, such as a C18 column in reversed-phase HPLC. asianpubs.orgresearchgate.net

For the enantioresolution of (R,S)-Cinacalcet, this method has been successfully applied using variants of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) as the CDR. researchgate.netnih.gov In one study, six different chiral variants of Marfey's reagent, each with a different amino acid auxiliary, were used to derivatize cinacalcet. nih.gov The resulting diastereomeric pairs were effectively separated using reversed-phase HPLC with detection at 340 nm. nih.gov This approach is advantageous as it can provide excellent detector response, which is useful for trace analysis. asianpubs.org

| Chiral Derivatizing Reagent (CDR) | Chiral Auxiliary | Chromatographic System | Outcome | Reference |

| Marfey's Reagent Variants | L-Ala-NH₂ | Reversed-Phase HPLC (C18 column) | Successful separation of diastereomers | nih.gov |

| L-Phe-NH₂ | Reversed-Phase HPLC (C18 column) | Successful separation of diastereomers | nih.gov | |

| L-Val-NH₂ | Reversed-Phase HPLC (C18 column) | Successful separation of diastereomers | nih.gov | |

| L-Leu-NH₂ | Reversed-Phase HPLC (C18 column) | Successful separation of diastereomers | nih.gov | |

| L-Met-NH₂ | Reversed-Phase HPLC (C18 column) | Successful separation of diastereomers | nih.gov | |

| D-Phg-NH₂ | Reversed-Phase HPLC (C18 column) | Successful separation of diastereomers | nih.gov |

Thin-Layer Chromatography (TLC): Direct chiral separation of cinacalcet has also been achieved using TLC. This method involves using a stationary phase that has been modified with a chiral selector. For cinacalcet, silica (B1680970) gel plates impregnated with optically pure amino acids, such as L-histidine and L-arginine, have been used as the chiral stationary phase. researchgate.netnih.gov The enantiomers are applied to the plate and, as the mobile phase moves up the plate, they interact differently with the chiral selector, resulting in different migration distances and separation. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for chiral separations, valued for its high efficiency, short analysis times, and low consumption of reagents. mdpi.com In chiral CE, a chiral selector is typically added to the background electrolyte. mdpi.com For the separation of cinacalcet enantiomers, various cyclodextrins have been employed as effective chiral selectors. researchgate.netresearchgate.net Specifically, (2-hydroxypropyl)-γ-cyclodextrin (HP-γ-CD) has been identified as a suitable chiral selector for resolving R- and S-cinacalcet. mdpi.com The separation is performed in a fused silica capillary under an applied voltage, with the differential interaction between each enantiomer and the cyclodextrin (B1172386) causing them to migrate at different velocities. mdpi.comresearchgate.net

| Technique | Chiral Selector/Stationary Phase | Separation Conditions | Outcome | Reference |

| TLC | Silica gel impregnated with L-histidine and L-arginine | Not specified | Direct resolution of enantiomers | nih.gov |

| Capillary Zone Electrophoresis (CZE) | (2-hydroxypropyl)-γ-cyclodextrin (HP-γ-CD) | Background Electrolyte: 150 mM phosphate (B84403) buffer (pH 2.5) with 20% methanol (B129727) | Enantiomers separated within 12 minutes | mdpi.com |

| Capillary Electrophoresis | (2-carboxyethyl)-β-cyclodextrin | Not specified | Showed good chiral resolving capabilities | researchgate.net |

Indirect Methods via Diastereomer Formation and Separation

Crystallization-Based Chiral Resolution of Cinacalcet HCl

Crystallization is one of the most established and industrially viable methods for chiral resolution, particularly on a large scale. numberanalytics.comchiralpedia.com This technique exploits the differences in the physical properties of diastereomers, most notably their solubility in a given solvent system. numberanalytics.comchiralpedia.com

The most common crystallization-based approach involves the formation of diastereomeric salts. chiralpedia.com Since cinacalcet is a basic compound, it can be reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. spcmc.ac.inlibretexts.org

(±)-Cinacalcet + (+)-Chiral Acid → [(+)-Cinacalcet-(+)-Acid] + [(-)-Cinacalcet-(+)-Acid]

These two salts are diastereomers and will have different solubilities in a suitable solvent. spcmc.ac.inlibretexts.org Through a process of fractional crystallization, the less soluble diastereomeric salt will crystallize out of the solution first, allowing for its separation by filtration. libretexts.orgspcmc.ac.in The more soluble salt remains in the mother liquor. After separation, the desired enantiomer of cinacalcet can be liberated from the salt by treatment with a base. spcmc.ac.in Several enantiomerically pure acids have been identified as potential resolving agents for racemic cinacalcet, including tartaric acid, mandelic acid, and naproxen. google.com A key intermediate in the synthesis of cinacalcet has been successfully resolved on an industrial scale using R-(−)-mandelic acid. researchgate.net

| Resolving Agent | Type | Principle of Separation | Reference |

| Naproxen | Chiral Acid | Forms diastereomeric salts with differing solubilities | google.com |

| Tartaric acid | Chiral Acid | Forms diastereomeric salts with differing solubilities | google.com |

| Mandelic acid | Chiral Acid | Forms diastereomeric salts with differing solubilities | google.com |

| R-(−)-Mandelic acid | Chiral Acid | Used to resolve the key intermediate 1-(naphthalen-1-yl)ethanamine via diastereomeric salt crystallization | researchgate.net |

| 2,3:4,6-Di-O-isopropylidene-2-keto-gluconic acid | Chiral Acid | Forms diastereomeric salts with differing solubilities | google.com |

Preferential Crystallization of Conglomerates

Preferential crystallization is a technique applicable to the small subset of chiral compounds that crystallize as conglomerates. A conglomerate is a mechanical mixture of crystals of the pure enantiomers. In a supersaturated solution of the racemate, seeding with a crystal of one enantiomer can induce the crystallization of that same enantiomer, leaving the other in excess in the mother liquor.

For a compound to be resolvable by this method, it must form a conglomerate. The majority of racemic compounds crystallize as a racemic compound, where both enantiomers are present in a regular arrangement within the same crystal lattice. Studies on the solid-state properties of Cinacalcet HCl have identified several polymorphic forms of the (R)-enantiomer. researchgate.netacs.orgacs.org Research has detailed the thermodynamic relationships between three anhydrous polymorphs (Forms I, II, and III°) of (R)-Cinacalcet HCl. researchgate.netacs.orgacs.org

While extensive research has been conducted on the polymorphic forms of the single (R)-enantiomer of Cinacalcet HCl, detailed studies specifically describing the successful chiral resolution of racemic Cinacalcet HCl via preferential crystallization of a conglomerate are not extensively reported in publicly available scientific literature. The formation of a stable conglomerate from a racemic mixture of Cinacalcet HCl is a prerequisite for this method, and information on whether rac-Cinacalcet HCl forms such a system is scarce.

In a related context, studies on other chiral molecules, such as (RS)-2-Chloromandelic acid, have shown that a metastable conglomerate can be formed under specific conditions like freeze-drying, which is less stable than the corresponding racemic compound. researchgate.net This highlights the possibility of kinetically trapping a conglomerate form, which could then potentially be used for preferential crystallization. However, the application of such a strategy to rac-Cinacalcet HCl has not been documented in detail.

Table 1: Polymorphic Forms of (R)-Cinacalcet Hydrochloride researchgate.netacs.orgacs.org

| Form | Crystal System | Space Group | Melting Point (°C) | Thermodynamic Stability |

| Form I | Orthorhombic | P2₁2₁2₁ | 179.5 | Stable above 148.5 °C |

| Form II | Triclinic | P1 | 170 | Metastable at all temperatures |

| Form III° | Orthorhombic | P2₁2₁2₁ | 165 | Stable below 148.5 °C |

Cocrystallization Techniques for Enantioseparation

Cocrystallization has emerged as a powerful technique for chiral resolution. This method involves crystallizing a racemic mixture with a chiral coformer, which is a molecule that forms a cocrystal with the target compound. The interaction between the chiral coformer and the enantiomers of the racemate can lead to the formation of diastereomeric cocrystals with different physicochemical properties, such as solubility, which can then be exploited for separation.

The success of this method relies on the ability of the chiral coformer to selectively form a stable cocrystal with one of the enantiomers of the racemate. This enantiospecific interaction can lead to the preferential crystallization of one diastereomeric cocrystal. researchgate.netrsc.org

Screening for suitable coformers is a crucial step in developing a cocrystallization-based resolution process. nih.gov The selection is often guided by principles of supramolecular chemistry, such as hydrogen bonding compatibility between the target molecule and the coformer. nih.gov

While the theoretical principles of chiral resolution via cocrystallization are well-established, and successful examples exist for various active pharmaceutical ingredients, specific and detailed research findings on the application of this technique for the enantioseparation of racemic Cinacalcet HCl are not widely available in the scientific literature. Studies on R-Cinacalcet HCl have identified several solvates with molecules like acetic acid, chloroform, and 1,4-dioxane, demonstrating its ability to form multi-component crystal structures. researchgate.netrsc.org This suggests that cocrystallization is a plausible strategy. However, dedicated studies on screening for chiral coformers and developing a subsequent resolution process for rac-Cinacalcet HCl have not been publicly detailed. A patent for the preparation of Cinacalcet does mention the use of resolving agents like (-)-di-p-toluoyl-D-tartaric acid, which typically implies the formation of diastereomeric salts rather than neutral cocrystals. google.com

Molecular Mechanism of Action and Receptor Interactions of Cinacalcet Hcl Preclinical and in Vitro

Elucidation of the Calcium-Sensing Receptor (CaSR) as the Primary Molecular Target

Cinacalcet (B1662232) HCl is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR). nih.govfda.govnih.govresearchgate.net The CaSR, a G-protein coupled receptor, is a principal regulator of parathyroid hormone (PTH) secretion from the parathyroid gland in response to fluctuations in extracellular calcium levels. fda.govnih.govresearchgate.nethres.ca Cinacalcet HCl acts by heightening the sensitivity of the CaSR to extracellular calcium, which leads to a reduction in the secretion of PTH. fda.govnih.govresearchgate.net

In vitro studies have provided direct evidence for the suppressive effect of cinacalcet HCl on PTH secretion in human parathyroid cells, even in cases where the expression of the CaSR is pathologically reduced. nih.gov Research involving primary cultured parathyroid cells from patients with primary and secondary hyperparathyroidism demonstrated a dose-dependent suppression of PTH secretion by both extracellular Ca2+ and cinacalcet. nih.gov Specifically, at a concentration of 1000 nmol/l, cinacalcet suppressed PTH secretion by approximately 61% in cells from both patient groups. nih.gov This underscores the significant potency of cinacalcet in modulating PTH secretion directly at the cellular level, supporting its clinical application. nih.gov

Further preclinical investigations using various cell models have solidified the CaSR as the primary target of cinacalcet. In human embryonic kidney (HEK293) cells engineered to express the human parathyroid CaSR, cinacalcet hydrochloride was shown to increase the concentration of cytoplasmic calcium. toku-e.com Similarly, in cultured bovine parathyroid cells, cinacalcet produced a concentration-dependent decrease in PTH secretion in the presence of extracellular calcium. toku-e.com Studies on rat medullary thyroid carcinoma cells, which also express the CaSR, revealed that cinacalcet led to a concentration-dependent increase in calcitonin secretion. fda.govtoku-e.com These findings from diverse in vitro systems consistently point to the CaSR as the specific molecular entity through which cinacalcet exerts its effects.

The potency of cinacalcet as a CaSR agonist has been quantified in various assays. For instance, it activates CaSR signaling in cellular proliferation and phosphatidylinositol (PI) hydrolysis assays. rndsystems.comtocris.com The EC50 value, representing the concentration at which half-maximal response is observed, has been reported to be 2.8 μM in one study and 34 nM for calcitonin secretion in another. toku-e.comapexbt.com The IC50 value for the decrease in PTH secretion from cultured bovine parathyroid cells was found to be 28 nM. toku-e.com

Table 1: In Vitro Effects of Cinacalcet HCl on CaSR-Expressing Cells

| Cell Type | Parameter Measured | Effect of Cinacalcet HCl | Concentration/Potency |

|---|---|---|---|

| Human Parathyroid Cells (Primary Culture) | PTH Secretion | Dose-dependent suppression | ~61% suppression at 1000 nmol/l |

| Human Embryonic Kidney (HEK293) Cells (expressing human CaSR) | Cytoplasmic Calcium | Increased concentration | Not specified |

| Bovine Parathyroid Cells (Cultured) | PTH Secretion | Concentration-dependent decrease | IC50 = 28 nM (in presence of 0.5 mM extracellular Ca2+) |

| Rat Medullary Thyroid Carcinoma 6-23 Cells | Calcitonin Secretion | Concentration-dependent increase | EC50 = 34 nM |

Allosteric Modulation of CaSR Activity by Cinacalcet HCl

Cinacalcet HCl functions as a Type II calcimimetic, which means it is a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). nih.govfda.gov Unlike orthosteric agonists that directly activate the receptor, allosteric modulators like cinacalcet bind to a site distinct from the primary ligand binding site. researchgate.net This binding event modifies the receptor's conformation, thereby enhancing its sensitivity to the endogenous ligand, which in the case of the CaSR is extracellular calcium (Ca2+). nih.govfda.govresearchgate.net In essence, cinacalcet does not activate the CaSR on its own but rather shifts the concentration-response curve of Ca2+ to the left, meaning that a lower concentration of extracellular calcium is required to activate the receptor and subsequently inhibit parathyroid hormone (PTH) secretion. fda.govresearchgate.net

Characterization of Allosteric Binding Sites (e.g., Transmembrane vs. Venus Flytrap Domain)

The Calcium-Sensing Receptor (CaSR) is a member of the class C family of G-protein coupled receptors (GPCRs), which are characterized by a large extracellular domain (ECD) and a seven-transmembrane (7TM) domain. researchgate.netacs.orguni-duesseldorf.de The ECD contains a bilobed structure known as the "Venus flytrap" (VFT) domain, which is the binding site for the endogenous ligand, Ca2+. acs.orgnih.govresearchgate.net

In contrast to the endogenous ligands that bind to the VFT domain, cinacalcet and other small molecule calcimimetics bind within the 7TM domain of the CaSR. researchgate.netnih.govresearchgate.net This has been a crucial distinction in understanding the mechanism of allosteric modulation. Research has identified that arylalkylamine-containing positive allosteric modulators (PAMs), such as cinacalcet, are specific to the 7TM domain. researchgate.net This is distinct from other types of allosteric modulators, like certain amino acids and peptide-based PAMs, which have been found to act at the VFT domain. researchgate.net The binding of cinacalcet to the 7TM domain remotely influences the conformation of the entire receptor, including the VFT domain, thereby potentiating the action of Ca2+. uni-duesseldorf.de

A study involving a patient with acquired hypocalciuric hypercalcemia (AHH) caused by autoantibodies targeting the CaSR provided further insight. These autoantibodies acted as biased allosteric modulators by targeting the VFT domain near the Ca2+-binding site. nih.gov Cinacalcet, by binding to its site within the transmembrane domain, was able to overcome the inhibitory effect of these autoantibodies, highlighting the distinct and functionally significant nature of its binding location. nih.gov

Mechanisms of Conformational Changes and Enhanced Signal Transduction

The binding of cinacalcet to the allosteric site within the 7TM domain of the CaSR induces a conformational change in the receptor. researchgate.net This conformational shift stabilizes an active state of the receptor, which enhances its ability to be activated by extracellular Ca2+. uni-duesseldorf.de This potentiation of the Ca2+ signal is central to cinacalcet's mechanism of action.

Upon activation, the CaSR initiates intracellular signaling cascades. As a GPCR, it couples to G-proteins to transmit its signal. The enhanced receptor activity in the presence of cinacalcet leads to a more robust activation of these downstream pathways. This includes the activation of phospholipase C, which in turn leads to the hydrolysis of phosphatidylinositol and the mobilization of intracellular calcium stores. rndsystems.comtocris.com

Studies have shown that cinacalcet can restore impaired CaSR signaling caused by certain mutations. For instance, in recombinant cells with mutations in the G-protein subunit GNA11 that cause familial hypocalciuric hypercalcemia type 2 (FHH2), cinacalcet was able to restore CaSR signaling. acs.org This suggests that cinacalcet stabilizes a CaSR conformation that can more favorably couple to the G-protein, thereby overcoming the functional deficit caused by the mutation. acs.org This enhanced signal transduction ultimately leads to the physiological response of decreased PTH secretion.

Cellular and Subcellular Responses to Cinacalcet HCl

The allosteric modulation of the Calcium-Sensing Receptor (CaSR) by cinacalcet HCl triggers a cascade of cellular and subcellular events, primarily centered on calcium homeostasis and hormonal secretion. These responses have been characterized in various in vitro cell models, providing a detailed picture of cinacalcet's downstream effects.

Regulation of Intracellular Calcium Dynamics in Cell Models

A key cellular response to CaSR activation by cinacalcet is the mobilization of intracellular calcium. In human embryonic kidney (HEK293) cells stably transfected with the human CaSR, cinacalcet has been shown to potentiate increases in intracellular Ca2+ concentration in response to extracellular Ca2+. This demonstrates that cinacalcet effectively sensitizes the receptor to its natural ligand, leading to a more robust downstream signal. jci.org The activation of the CaSR by cinacalcet and extracellular calcium stimulates G-protein-mediated signaling pathways, which in turn lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum. nih.gov This increase in cytosolic calcium is a critical second messenger that mediates many of the subsequent cellular effects.

Furthermore, studies have suggested that membrane-permeant allosteric agonists like cinacalcet may also have effects at the subcellular level, including regulating CaSR stability at the endoplasmic reticulum. nih.gov This suggests a more complex role for cinacalcet in not only activating plasma membrane-localized receptors but also influencing the receptor's lifecycle within the cell.

Modulation of Parathyroid Hormone (PTH) Secretion in Cultured Parathyroid Cells

The primary and most well-documented cellular response to cinacalcet is the inhibition of parathyroid hormone (PTH) secretion from parathyroid cells. jci.org In vitro studies using cultured bovine parathyroid cells have shown that cinacalcet produces a concentration-dependent decrease in PTH secretion. toku-e.com This effect is synergistic with extracellular calcium, meaning that cinacalcet's inhibitory effect is more pronounced in the presence of calcium.

Direct evidence from human tissue has confirmed these findings. In primary cultures of human parathyroid cells obtained from patients with both primary and secondary hyperparathyroidism, cinacalcet HCl was shown to have a potent, dose-dependent suppressive effect on PTH secretion. nih.gov Notably, this effect was observed even in parathyroid tissues that had a pathologically reduced expression of the CaSR, indicating that cinacalcet is effective even when the number of target receptors is lower than normal. nih.gov In these studies, a cinacalcet concentration of 1000 nmol/l resulted in a significant reduction in PTH secretion. nih.gov This direct inhibition of PTH release from cultured parathyroid cells is the fundamental cellular mechanism that underlies the therapeutic effects of cinacalcet.

Table 2: Summary of Cellular Responses to Cinacalcet HCl in In Vitro Models

| Cell Model | Cellular Response | Details of Findings |

|---|---|---|

| HEK293 cells expressing human CaSR | Increased intracellular Ca2+ | Cinacalcet potentiates the increase in intracellular Ca2+ in response to extracellular Ca2+. jci.org |

| Cultured Bovine Parathyroid Cells | Inhibition of PTH secretion | Cinacalcet causes a concentration-dependent decrease in PTH secretion. toku-e.com |

| Primary Cultured Human Parathyroid Cells | Inhibition of PTH secretion | Cinacalcet demonstrates a potent, dose-dependent suppression of PTH secretion, even with reduced CaSR expression. nih.gov |

Effects on Other CaSR-Expressing Cell Lines (e.g., Rat Medullary Thyroid Carcinoma Cells, Human Embryonic Kidney Cells)

Cinacalcet HCl's activity extends to various cell lines that express the Calcium-Sensing Receptor (CaSR). In human embryonic kidney (HEK293) cells engineered to express the human parathyroid CaSR, cinacalcet increases the concentration of cytoplasmic calcium ([Ca²⁺]i) in a manner that is dependent on both dose and the concentration of extracellular calcium. nih.gov For instance, in the presence of 0.5 mM extracellular Ca²⁺, cinacalcet elicited this response with an EC₅₀ of 51 nM. nih.gov It has also been shown to stimulate the phosphorylation of the transcription factor CREB at the Ser¹³³ residue in these CaSR-expressing HEK293 cells. physiology.org However, cinacalcet does not affect the cell surface expression of CaSR in these cells. acs.org

In rat medullary thyroid carcinoma 6-23 cells, which endogenously express the CaSR, cinacalcet prompts a concentration-dependent increase in calcitonin secretion, with an EC₅₀ of 34 nM. nih.govnih.gov This effect is consistent with the role of CaSR in thyroid C-cells, which is to stimulate calcitonin release in response to high calcium levels. fda.gov Studies using these cells have also been instrumental in investigating the biased signaling of the CaSR, which could lead to the development of new drugs with fewer side effects. nih.govresearchgate.net Furthermore, research on human TT thyroid carcinoma cells, another medullary thyroid carcinoma cell line, has revealed that the function of CaSR and its response to cinacalcet are dependent on accessory proteins called Receptor Activity Modifying Proteins (RAMPs). plos.orgscienceopen.com Specifically, knocking down RAMP1 in these cells significantly weakens the signaling response to cinacalcet. plos.orgscienceopen.com

Table 1: Effects of Cinacalcet on CaSR-Expressing Cell Lines

| Cell Line | Receptor Type | Effect of Cinacalcet | EC₅₀/IC₅₀ | Reference |

|---|---|---|---|---|

| Human Embryonic Kidney (HEK293) cells | Transfected human parathyroid CaSR | Increased cytoplasmic Ca²⁺ concentration | 51 nM | nih.gov |

| Human Embryonic Kidney (HEK293) cells | Transfected human parathyroid CaSR | Stimulated CREB phosphorylation | Not specified | physiology.org |

| Rat Medullary Thyroid Carcinoma 6-23 cells | Endogenous CaSR | Increased calcitonin secretion | 34 nM | nih.gov |

| Human TT Thyroid Carcinoma cells | Endogenous CaSR | RAMP1-dependent signaling | Not specified | plos.orgscienceopen.com |

In Vitro Studies on Osteoblastic and Osteoclastic Cell Activity

The direct effects of cinacalcet on bone cells have been a subject of investigation, with some conflicting findings. One study found that while high concentrations of calcium increased the number of normal human adult osteoblastic cells and inhibited the formation of osteoclastic cells, cinacalcet itself had no direct effect on the proliferation of human or mouse osteoblastic cells, nor on the formation or resorption activity of osteoclastic cells. begellhouse.comnih.gov That particular study also failed to detect CaSR expression in these primary bone cells via RT-PCR, suggesting the observed effects of calcium might be mediated by a different receptor. begellhouse.comnih.gov

However, other research suggests an indirect role for cinacalcet in modulating bone cell activity. A study on a mouse model of chronic kidney disease (CKD) found that cinacalcet improved bone mass and quality. mdpi.com In vitro experiments from this study revealed that cinacalcet decreased the bone resorption activity of osteoclasts and increased their secretion of Wnt10b, a signaling molecule known to promote bone formation. mdpi.comelifesciences.org When osteoblasts were cultured with the supernatant from these cinacalcet-treated osteoclasts, their mineralization activity increased. mdpi.com This suggests that cinacalcet can indirectly stimulate osteoblastic bone formation by modulating osteoclast function. mdpi.comresearchgate.net

Table 2: In Vitro Effects of Cinacalcet on Bone Cell Activity

| Cell Type | Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Normal human osteoblasts | No direct effect on proliferation. | Calcium effects may not be CaSR-mediated. | begellhouse.comnih.gov |

| Normal human osteoclasts | No direct effect on formation or resorption. | Calcium effects may not be CaSR-mediated. | begellhouse.comnih.gov |

| Mouse osteoclasts (from CKD model) | Decreased bone resorption; Increased Wnt10b secretion. | Increased sensitivity to extracellular calcium. | mdpi.com |

| Mouse osteoblasts (from CKD model) | Increased mineralization when cultured with supernatant from cinacalcet-treated osteoclasts. | Indirect effect via osteoclast-secreted factors (e.g., Wnt10b). | mdpi.com |

Structure-Activity Relationships (SAR) and Structure-Mechanism Relationships (SMR) of Cinacalcet and its Analogs at the CaSR

The chemical structure of cinacalcet, (R)-N-(1-(1-naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine, is crucial for its activity as a positive allosteric modulator of the CaSR. The S-enantiomer of cinacalcet is significantly less active, highlighting the importance of the specific stereochemistry at the chiral center. nih.gov

SAR studies have explored modifications to the cinacalcet structure. For example, replacing the trifluoromethyl (CF₃) group with a pentafluorosulfanyl (SF₅) group resulted in an analog that retained about 75% of the agonist activity of cinacalcet, indicating that the SF₅ group can be a suitable bioisostere for the CF₃ group in this context. nih.gov The development of evocalcet, a second-generation calcimimetic, involved modifying the cinacalcet structure to reduce off-target effects, potentially by adding a pyrrolidine (B122466) ring to hinder interactions with metabolic enzymes like CYP2D6. researchgate.net

Cinacalcet and its analogs are classified as Type II calcimimetics, which are allosteric modulators that require the presence of the endogenous agonist, extracellular calcium, to exert their effects. oup.com They bind within the transmembrane domain of the CaSR, a site distinct from the extracellular calcium-binding "Venus flytrap" domain. nih.govresearchgate.net This spatial separation of binding sites is key to its allosteric mechanism. The binding of cinacalcet to the transmembrane domain enhances the receptor's sensitivity to calcium, effectively shifting the dose-response curve for calcium to the left.

Preclinical Pharmacodynamic Investigations in Animal Models

Impact on Parathyroid Gland Hyperplasia and PTH Regulation in Chronic Renal Insufficiency Models

In rodent models of chronic renal insufficiency (CRI) or chronic kidney disease (CKD), such as the 5/6 nephrectomized (Nx) rat, cinacalcet has demonstrated significant efficacy in managing secondary hyperparathyroidism (sHPT). oup.comnih.gov Administration of cinacalcet to these animals leads to a dose-dependent and transient reduction in serum parathyroid hormone (PTH) levels. fda.govnih.gov

Beyond its acute effects on PTH secretion, cinacalcet has been shown to address the underlying parathyroid gland hyperplasia that characterizes sHPT. Preclinical studies have shown that cinacalcet can prevent parathyroid cell proliferation and reduce the weight of the parathyroid glands in 5/6 Nx rats. nih.govmedsafe.govt.nz This effect may be mediated by an increase in the expression of the cyclin-dependent kinase inhibitor p21, which controls cell cycle progression. oup.comnih.gov Importantly, research has shown that cinacalcet can even induce the regression of established parathyroid hyperplasia in these models. nih.gov However, the beneficial effects on PTH and hyperplasia are reversible, and discontinuation of treatment leads to a return of sHPT, suggesting that continuous therapy is necessary to maintain control. nih.gov In adenine-induced CRF rat models, cinacalcet treatment also effectively suppressed the elevated serum PTH levels. physiology.orgamegroups.org

Table 3: Effects of Cinacalcet in Animal Models of Chronic Renal Insufficiency

| Animal Model | Key Finding | Associated Mechanism/Observation | Reference |

|---|---|---|---|

| 5/6 Nephrectomized Rat | Prevents parathyroid gland hyperplasia | Reduced parathyroid cell proliferation | nih.gov |

| 5/6 Nephrectomized Rat | Reverses established parathyroid hyperplasia | Increased expression of p21 | nih.gov |

| 5/6 Nephrectomized Rat | Reduces serum PTH | Dose-dependent effect | fda.govoup.com |

| Adenine-induced CRF Rat | Suppresses elevated serum PTH | Attenuates bone loss and renal fibrosis | physiology.orgamegroups.org |

Effects on Serum Calcium and Calcitonin Levels in Rodent Models

In vivo studies in rats demonstrate that orally administered cinacalcet effectively suppresses serum PTH, which is accompanied by a decrease in blood ionized calcium levels. nih.govfda.gov In intact rats, cinacalcet causes a rapid and reversible reduction in serum calcium. fda.gov This effect is also observed in rodent models of uremia, where the reduction in PTH leads to a corresponding decrease in serum calcium. d-nb.info

Cinacalcet also influences calcitonin levels. By acting on the CaSR on thyroid C-cells, cinacalcet stimulates the secretion of calcitonin. fda.govfda.gov In rats, cinacalcet administration leads to a dose-dependent increase in serum calcitonin. nih.gov Interestingly, cinacalcet is approximately 30-fold more potent at lowering serum PTH than it is at increasing serum calcitonin. nih.gov In parathyroidectomized rats made hypercalcemic with PTHrP (parathyroid hormone-related protein), cinacalcet was still able to lower blood ionized calcium, an effect that was associated with increased plasma calcitonin. nih.gov This suggests that the calcium-lowering effect of cinacalcet is at least partly mediated by calcitonin release, independent of its action on PTH. nih.govbioscientifica.com

Biased Allosteric Modulation of CaSR by Cinacalcet HCl and Interactions with Autoantibodies

Cinacalcet acts as a biased allosteric modulator of the CaSR. oup.comoup.com This means that it can preferentially activate certain downstream signaling pathways over others. For example, studies have shown that cinacalcet has a preference for modulating intracellular calcium mobilization over the phosphorylation of ERK1/2. oup.com More recently, it has been described as a spatially-biased allosteric modulator that preferentially enhances CaSR signaling from endosomal membranes rather than the plasma membrane. oup.com This concept of biased signaling could be exploited to develop new calcimimetics with more selective therapeutic actions and fewer side effects, such as hypocalcemia, which is partly attributed to calcitonin release. nih.govresearchgate.net

A fascinating aspect of cinacalcet's mechanism is its ability to counteract the effects of certain autoantibodies that target the CaSR. In a condition known as acquired hypocalciuric hypercalcemia (AHH), autoantibodies can bind to the CaSR and inactivate it, leading to hypercalcemia. nih.govnih.gov Some of these autoantibodies act as biased allosteric modulators themselves, targeting the extracellular "Venus flytrap" domain of the CaSR. nih.govjci.orgjci.org Cinacalcet, by binding to its distinct site in the transmembrane domain, can overcome the inhibitory effect of these autoantibodies and restore normal receptor function. nih.govjci.orgjci.org In vitro and clinical evidence has shown that cinacalcet can successfully correct the hypercalcemia in patients with AHH by overcoming the autoantibody-induced biased modulation. nih.govnih.govresearchgate.net

Degradation Pathways and Stability Studies of Racemic Cinacalcet Hcl

Chemical Degradation Kinetics and Mechanistic Elucidation

Forced degradation studies are instrumental in identifying the potential degradation products and pathways of a drug substance. These studies expose the drug to stress conditions such as acid, base, oxidation, light, and heat to accelerate its decomposition.

Acidic Hydrolysis Pathways and Products

Cinacalcet (B1662232) HCl demonstrates susceptibility to degradation under acidic conditions. Studies have shown that when subjected to acid hydrolysis, for instance with 1 M HCl and refluxing for 2 hours, a degradation of 4.6% can be observed. bhu.ac.in In another study, treatment with 5 N HCl at 80°C for 6 hours did not result in observable degradation, suggesting that the extent of degradation is dependent on the specific conditions of acid concentration, temperature, and duration. nih.gov More significant degradation of 88.6% was reported with 0.1M HCl at 40°C for 24 hours. ijrpb.com The hydrolysis of the iminium salt intermediate during synthesis with an acid solution is a key step in forming the Cinacalcet free base. google.com

Alkaline Degradation Profiles and Degradants

Under basic conditions, Cinacalcet HCl also undergoes degradation. Refluxing with 1 M NaOH for 2 hours led to a higher degradation of 6.2% compared to acidic conditions. bhu.ac.in Similar to acidic hydrolysis, the conditions for alkaline degradation influence the outcome, with one study showing no degradation with 5 N NaOH at 80°C for 6 hours. nih.gov However, substantial degradation of 92.2% was observed with 0.1M NaOH at 80°C for 12 hours. ijrpb.com

Oxidative Degradation Products and Mechanisms (e.g., Peroxide)

Cinacalcet HCl is particularly sensitive to oxidative stress. europa.eu Exposure to 10% hydrogen peroxide with refluxing for 2 hours resulted in 8.5% degradation. bhu.ac.in Another study found significant degradation when the drug was subjected to 3% hydrogen peroxide for 48 hours at 25°C. nih.govnih.gov The extent of degradation is also dependent on the concentration of the oxidizing agent, with 13.2% degradation observed with 30% H2O2 at 25°C for 8 hours. ijrpb.com In some forced degradation studies, major degradation peaks were well-separated from the parent drug peak under oxidative conditions. sjf.edu The formation of Cinacalcet N-Oxide is a potential degradation product under oxidative stress.

Photolytic and Thermal Degradation Mechanisms

The stability of Cinacalcet HCl under light and heat has also been investigated. Photostability studies have shown that the drug product is stable when exposed to light in accordance with ICH recommendations. geneesmiddeleninformatiebank.nl However, forced degradation studies have demonstrated susceptibility to photolytic degradation. ijrpb.com When exposed to UV light at 254 nm for 48 hours, degradation can occur. hakon-art.com One study reported 13.7% degradation for the solid sample and 18.2% for a solution when exposed to UV light for 24 hours. ijrpb.com

Thermal degradation studies have shown that Cinacalcet API is stable when exposed to a temperature of 80°C for two days. bhu.ac.in In contrast, other studies have reported significant thermal degradation. ijrpb.com For instance, when the solid drug was heated at 105°C for 24 hours, a degradation of 28.8% was observed, while a solution heated at 80°C for 24 hours showed 92.2% degradation. ijrpb.com

Identification and Advanced Characterization of Degradation Products

The identification and characterization of degradation products are crucial for ensuring the safety and quality of the drug. Various analytical techniques are employed for this purpose.

Spectroscopic and Spectrometric Elucidation of Impurities (e.g., Dehydro Cinacalcet)

A number of process-related impurities and potential degradants of Cinacalcet have been identified. These include starting materials like (+)-R-1-(1-Naphthyl)ethylamine, intermediates such as Cinacalcet mesylate, and by-products like Dehydro Cinacalcet. bhu.ac.innih.govresearchgate.net Dehydro Cinacalcet, also known as (E)-N-(1-(naphthalen-1-yl) ethyl)-3-(3- (trifluoromethyl) phenyl) prop-2-en-1-amine, is a known process impurity. bhu.ac.in The chemical name for another variant is (R,E)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine. simsonpharma.com

Advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy are used to elucidate the structures of these impurities. researchgate.net For instance, ESI-MS/MS, FT-IR, and NMR spectroscopy have been used to characterize forced degradation products of Cinacalcet. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are developed and validated to separate and quantify these impurities and degradation products. nih.govijrpb.comnih.gov

Table 1: Summary of Forced Degradation Studies of Racemic Cinacalcet HCl

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl | 2 hours | Reflux | 4.6 | bhu.ac.in |

| Acidic Hydrolysis | 5 N HCl | 6 hours | 80°C | Not Observed | nih.gov |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 40°C | 88.6 | ijrpb.com |

| Alkaline Degradation | 1 M NaOH | 2 hours | Reflux | 6.2 | bhu.ac.in |

| Alkaline Degradation | 5 N NaOH | 6 hours | 80°C | Not Observed | nih.gov |

| Alkaline Degradation | 0.1 M NaOH | 12 hours | 80°C | 92.2 | ijrpb.com |

| Oxidative Degradation | 10% H₂O₂ | 2 hours | Reflux | 8.5 | bhu.ac.in |

| Oxidative Degradation | 3% H₂O₂ | 48 hours | 25°C | Significant | nih.govnih.gov |

| Oxidative Degradation | 30% H₂O₂ | 8 hours | 25°C | 13.2 | ijrpb.com |

| Thermal Degradation | Solid | 2 days | 80°C | Stable | bhu.ac.in |

| Thermal Degradation | Solid | 24 hours | 105°C | 28.8 | ijrpb.com |

| Thermal Degradation | Solution | 24 hours | 80°C | 92.2 | ijrpb.com |

| Photolytic Degradation | UV light (254 nm) | 48 hours | - | Degradation | hakon-art.com |

| Photolytic Degradation | UV light | 24 hours | - | 13.7 (solid), 18.2 (solution) | ijrpb.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| rac Cinacalcet HCl |

| Dehydro Cinacalcet |

| Cinacalcet N-Oxide |

| (+)-R-1-(1-Naphthyl)ethylamine |

| Cinacalcet mesylate |

| (E)-N-(1-(naphthalen-1-yl) ethyl)-3-(3- (trifluoromethyl) phenyl) prop-2-en-1-amine |

| (R,E)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-amine |

| Hydrogen peroxide |

| Sodium hydroxide |

Development of Impurity Profiling and Control Strategies

The development of comprehensive impurity profiling methods is crucial for ensuring the quality and safety of this compound. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), have been employed to identify, separate, and quantify impurities. nih.govbhu.ac.in The synthesis of Cinacalcet can result in several known impurities, including starting materials, intermediates, and process-related byproducts. nih.gov

Key impurities that have been identified and are often monitored include:

(+)-R-1-(1-Naphthyl)ethylamine (RNEA) : A starting material in the synthesis process. nih.gov

Regioisomer : An intermediate formed during synthesis. nih.gov

Diastereomer isomer-1 and Diastereomer isomer-2 : Process-related impurities. nih.gov

Cinacalcet mesylate : An intermediate from certain synthetic routes. bhu.ac.in

(E)-2,3,-Dehydro-cinacalcet : A potential degradation product. synzeal.com

Control strategies for these impurities involve the implementation of robust analytical methods throughout the manufacturing process. google.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, precision, accuracy, and robustness. nih.govresearchgate.net By monitoring the reaction and analyzing the crude and final product, manufacturers can control the levels of these impurities within acceptable limits. google.com The limits for impurities are generally set in line with ICH Q3B guidelines. europa.eu

Forced degradation studies are a critical component of impurity profiling, as they help to identify potential degradation products that could form under various stress conditions. These studies typically involve exposing the drug substance to acid, base, oxidation, heat, and light. nih.govbiointerfaceresearch.com For Cinacalcet HCl, significant degradation has been observed under oxidative conditions, particularly with hydrogen peroxide. nih.govsjf.edu The degradation products are well-resolved from the parent drug and its known impurities using stability-indicating analytical methods. nih.gov

The following table summarizes the known process-related and degradation impurities of Cinacalcet HCl.

| Impurity Name | Type | Source |

| (+)-R-1-(1-Naphthyl)ethylamine (RNEA) | Starting Material | Synthesis |

| Regioisomer | Intermediate | Synthesis |

| Diastereomer isomer-1 | Process-related | Synthesis |

| Diastereomer isomer-2 | Process-related | Synthesis |

| Cinacalcet mesylate | Intermediate | Synthesis |

| (E)-2,3,-Dehydro-cinacalcet | Degradation Product | Degradation |

Solid-State Stability Investigations

Solid-state stability is a critical attribute for a drug substance, influencing its shelf-life and storage conditions. Studies on this compound have shown it to be a relatively stable crystalline powder. geneesmiddeleninformatiebank.nl It is described as a white to off-white, non-hygroscopic crystalline solid. geneesmiddeleninformatiebank.nl

Forced degradation studies on solid samples of Cinacalcet HCl have been conducted under various stress conditions, including heat and photolytic stress. nih.govijrpb.com Photostability studies, performed according to ICH recommendations, have indicated that the active substance is not photosensitive. europa.eugeneesmiddeleninformatiebank.nl When exposed to sunlight and UV light for 24 hours, some degradation was observed, though less extensive than in solution. ijrpb.com

Thermal stability studies have been performed by exposing the solid drug substance to dry heat. nih.gov For instance, exposure to 105°C for 66 hours was one of the stress conditions applied. nih.gov Long-term stability studies on the active substance have been conducted at 25°C/65% RH for up to 60 months and at accelerated conditions of 40°C/75% RH for 6 months. geneesmiddeleninformatiebank.nl The results showed that all parameters remained stable with no significant changes observed. geneesmiddeleninformatiebank.nl

The physical form of the drug is also important. P-XRD analysis has indicated the crystalline nature of the pure drug. researchgate.net

The table below summarizes the conditions and findings from solid-state stability studies.

| Stress Condition | Duration | Observation |

| Dry Heat | 66 hours at 105°C | Part of forced degradation studies to identify potential degradants. nih.gov |

| Humidity | 7 days at 90% RH | Part of forced degradation studies. nih.gov |

| Photolytic Stress (Sunlight) | 24 hours | 29.5% degradation observed in one study. ijrpb.com |

| Photolytic Stress (UV light) | 24 hours | 13.7% degradation observed in one study. ijrpb.com |

| Long-term Storage | 60 months at 25°C/65% RH | No significant changes observed. geneesmiddeleninformatiebank.nl |

| Accelerated Storage | 6 months at 40°C/75% RH | No significant changes observed. geneesmiddeleninformatiebank.nl |

Solution Stability and Degradation in Various Solvent Systems

The stability of this compound in solution is dependent on the solvent system and environmental conditions. The drug is soluble in methanol (B129727) and ethanol (B145695) and slightly soluble in water. geneesmiddeleninformatiebank.nlscispace.com

Forced degradation studies in solution have provided significant insights into the degradation pathways of Cinacalcet HCl. These studies typically involve subjecting a solution of the drug to acidic, basic, and oxidative conditions.

Acidic Conditions : Treatment with 0.1M HCl has shown significant degradation. ijrpb.com In another study using 5N HCl at 80°C for 6 hours, degradation was also observed. nih.gov

Basic Conditions : Exposure to 0.1M NaOH resulted in significant degradation. ijrpb.com A separate study with 5N NaOH at 80°C for 6 hours also showed degradation. nih.gov

Oxidative Conditions : Cinacalcet HCl is particularly susceptible to oxidative degradation. Significant degradation was observed in the presence of 3% hydrogen peroxide, with one study reporting only 7% of the initial concentration remaining after 3 days. nih.govsjf.edu

Photodegradation in Solution : When exposed to sunlight in solution for 24 hours, one study reported 65.2% degradation, which was more significant than the degradation of the solid sample under the same conditions. ijrpb.com

The stability of sample and mobile phase solutions used in analytical testing is also evaluated. Studies have confirmed that sample solutions and mobile phases are stable for at least 48 hours at room temperature, ensuring the reliability of analytical results. nih.gov

Below is a table summarizing the results of forced degradation studies of Cinacalcet HCl in solution.

| Stress Condition | Reagent | Duration/Temperature | Degradation |

| Acid Hydrolysis | 0.1M HCl | - | Significant degradation. ijrpb.com |

| Base Hydrolysis | 0.1M NaOH | - | Significant degradation. ijrpb.com |

| Oxidation | 3% H₂O₂ | 48 hours at 25°C | Significant degradation. nih.gov |

| Oxidation | 2.4% H₂O₂ | 3 days | ~93% degradation. sjf.edu |

| Thermal (in solution) | - | 24 hours at 80°C | 92.2% of drug remaining. ijrpb.com |

| Photodegradation (Sunlight) | - | 24 hours | 65.2% degradation. ijrpb.com |

| Photodegradation (UV light) | - | 24 hours | 18.2% degradation. ijrpb.com |

Advanced Analytical Methodologies for Characterization and Quantification of Cinacalcet Hcl

Development and Validation of Stability-Indicating Methods

Stability-indicating methods are crucial for assessing the purity of a drug substance and its formulated product by effectively separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Cinacalcet (B1662232) HCl. pharmainfo.inpharmainfo.in Several stability-indicating RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. ejbps.combiointerfaceresearch.com These methods are designed to be simple, selective, accurate, and precise for the estimation of Cinacalcet HCl in both bulk drug and tablet dosage forms. biointerfaceresearch.com

Forced degradation studies are an integral part of validating a stability-indicating method. Cinacalcet HCl is subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation. ejbps.combiointerfaceresearch.comijrpb.com One study demonstrated significant degradation of Cinacalcet HCl under peroxide stress conditions, with the degradation products being well-resolved from the parent compound. nih.gov The purity of the Cinacalcet peak is confirmed using a photodiode array (PDA) detector, ensuring that there is no interference from degradants. biointerfaceresearch.com

A typical RP-HPLC method might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) mixture. biointerfaceresearch.com The pH of the mobile phase is a critical parameter that is often adjusted to achieve optimal separation. For instance, one method employs a mobile phase of phosphate buffer and acetonitrile (40:60 v/v) with the pH adjusted to 3.0. biointerfaceresearch.com Another method uses a gradient elution with a mobile phase of 10 mM aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile. researchgate.net The detection wavelength is commonly set around 215 nm, 223 nm, 271 nm, or 282 nm. nih.govejbps.combiointerfaceresearch.comijrpb.com

Validation of these HPLC methods includes assessing parameters such as linearity, accuracy, precision, and robustness. biointerfaceresearch.com Linearity is typically established over a concentration range, for example, from 25-150 μg/ml or 50-300 μg/ml, with a linear regression coefficient (r²) close to 0.999. biointerfaceresearch.comijrpb.com Accuracy is demonstrated by recovery studies, with percentage recoveries generally falling within the 98-102% range. biointerfaceresearch.com Precision is indicated by low relative standard deviation (%RSD) values, which are typically less than 2%. biointerfaceresearch.comijrpb.com

Interactive Table 1: Example of HPLC Method Parameters for Cinacalcet HCl Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | X-Terra Symmetry C18 (4.6 x 150mm; 5 μm) biointerfaceresearch.com | Phenomenex C18 (150 mm×4.6 mm, 5.0 μm) ijrpb.com |

| Mobile Phase | Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0 biointerfaceresearch.com | Methanol (B129727): Water (70:30v/v), pH 3.6 ijrpb.com |

| Flow Rate | 0.9 mL/min biointerfaceresearch.com | 1.3 mL/min ijrpb.com |

| Detection Wavelength | 282 nm biointerfaceresearch.com | 271 nm ijrpb.com |

| Retention Time | 2.8 minutes biointerfaceresearch.com | Not Specified |

| Linearity Range | 25-150 μg/ml biointerfaceresearch.com | 50-300μg/ml ijrpb.com |

| LOD | Not Specified | 5.063 μg/ml ijrpb.com |

| LOQ | Not Specified | 15.20μg/ml ijrpb.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and increased sensitivity. nih.gov A sensitive, stability-indicating gradient reversed-phase UPLC method has been developed for the quantitative estimation of Cinacalcet HCl and its impurities. mdpi.comnih.gov

These UPLC methods typically employ columns with smaller particle sizes, such as an Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µm column. nih.govmdpi.comnih.govresearchgate.net The mobile phase often consists of a phosphate buffer (e.g., pH 6.6) and acetonitrile, with a gradient elution program to effectively separate all related substances. nih.govmdpi.comnih.govresearchgate.net A flow rate of around 0.3 mL/min and a detection wavelength of 223 nm are commonly used. nih.govmdpi.comnih.gov

The synthesis of Cinacalcet can result in several known impurities, including (+)-R-1-(1-Naphthyl)ethylamine (RNEA), a regioisomer, and two diastereomeric isomers. nih.gov UPLC methods have proven effective in separating these impurities from the main Cinacalcet peak. mdpi.com The relative response factors for these impurities have been determined to ensure accurate quantification. mdpi.com Forced degradation studies have shown that Cinacalcet HCl degrades significantly under peroxide conditions, and the UPLC method is capable of resolving the degradation products from the API and its known impurities. nih.govmdpi.comnih.gov The mass balance in these studies is often found to be greater than 96%, demonstrating the stability-indicating power of the method. mdpi.comnih.gov

Interactive Table 2: UPLC Method Parameters and Impurity Information

| Parameter | Value |

| Column | Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µm mdpi.com |

| Mobile Phase | pH 6.6 phosphate buffer and acetonitrile (gradient) mdpi.com |

| Flow Rate | 0.3 mL/min mdpi.com |

| Column Temperature | 35°C mdpi.com |

| Detection Wavelength | 223 nm mdpi.com |

| Impurity | Relative Response Factor |

| (+)-R-1-(1-Naphthyl)ethylamine | 1.79 mdpi.com |

| Regioisomer | 0.99 mdpi.com |

| Diastereomer isomer-1 | 0.89 mdpi.com |

| Diastereomer isomer-2 | 0.88 mdpi.com |

Capillary Electrophoresis Techniques for Purity and Enantiopurity